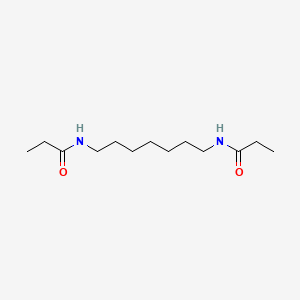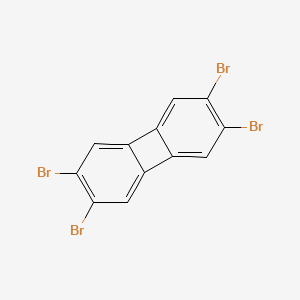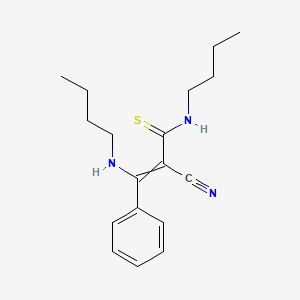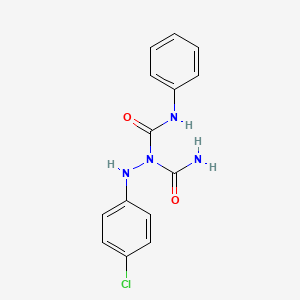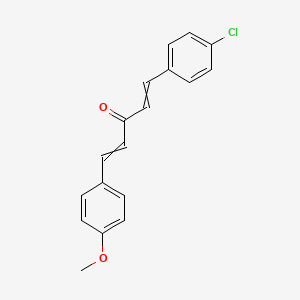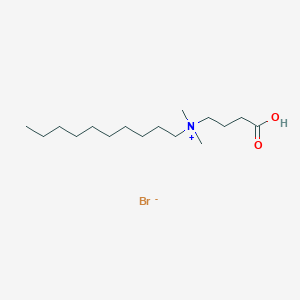
3-Methyl-2,5-dimethylidenehexanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2,5-dimethylidenehexanedinitrile is an organic compound with a unique structure characterized by two nitrile groups and multiple double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,5-dimethylidenehexanedinitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation reaction between 3-methyl-2,5-hexanedione and malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
3-Methyl-2,5-dimethylidenehexanedinitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile groups to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles.
科学的研究の応用
3-Methyl-2,5-dimethylidenehexanedinitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Methyl-2,5-dimethylidenehexanedinitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of nitrile groups allows for interactions with nucleophilic sites in biological molecules, potentially leading to various biochemical effects.
類似化合物との比較
Similar Compounds
2,5-Dimethyl-3-hexyne-2,5-diol: A compound with a similar carbon backbone but different functional groups.
3-Methyl-2,5-hexanedione: A precursor in the synthesis of 3-Methyl-2,5-dimethylidenehexanedinitrile.
Uniqueness
This compound is unique due to its combination of nitrile groups and double bonds, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
特性
CAS番号 |
63472-80-0 |
|---|---|
分子式 |
C9H10N2 |
分子量 |
146.19 g/mol |
IUPAC名 |
3-methyl-2,5-dimethylidenehexanedinitrile |
InChI |
InChI=1S/C9H10N2/c1-7(5-10)4-8(2)9(3)6-11/h8H,1,3-4H2,2H3 |
InChIキー |
UBUQGKODDCZVQT-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=C)C#N)C(=C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


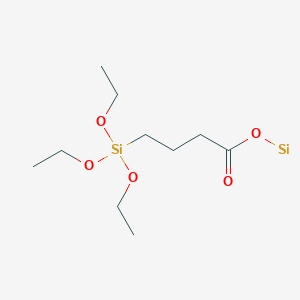
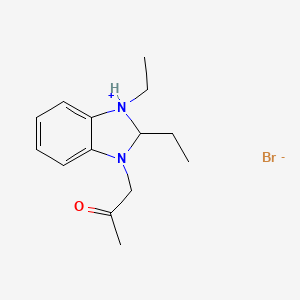
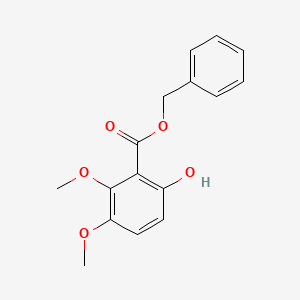
![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)

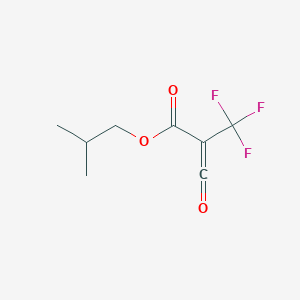
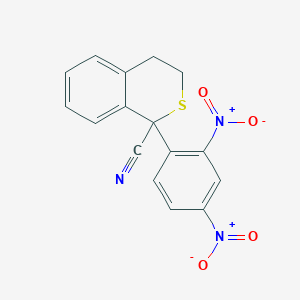
![N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide](/img/structure/B14516067.png)
